molecular formula C8H10FNO2 B14032958 (5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol

(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol

Cat. No.: B14032958
M. Wt: 171.17 g/mol
InChI Key: WFZXXYZKMULQOU-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C8H10FNO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a pyridine ring, along with a methanol moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or other substituents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy and methyl groups can also play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives. The presence of both methoxy and methyl groups, along with the fluorine atom, provides a unique combination of electronic and steric effects that can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

(5-fluoro-2-methoxy-6-methylpyridin-3-yl)methanol

InChI

InChI=1S/C8H10FNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3,11H,4H2,1-2H3

InChI Key

WFZXXYZKMULQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)CO)F

Origin of Product

United States

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